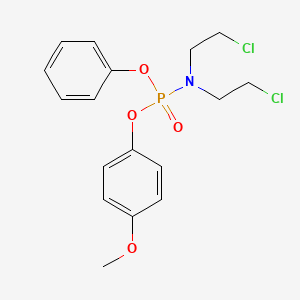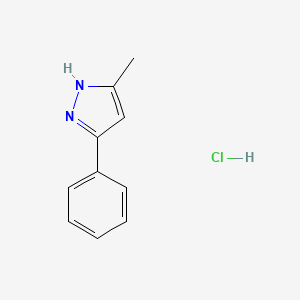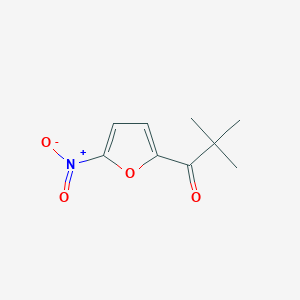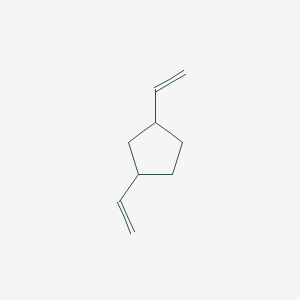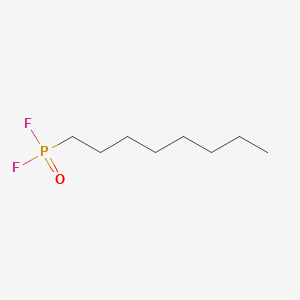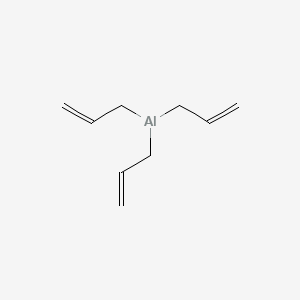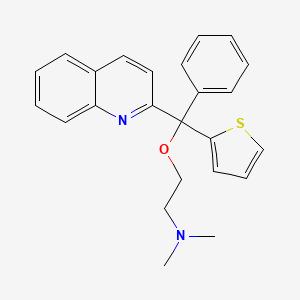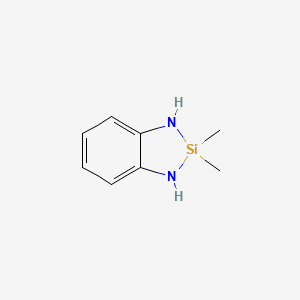
2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole is a unique organosilicon compound that features a benzodiazasilole ring structure. This compound is of interest due to its potential applications in various fields, including organic electronics and materials science. The presence of silicon within the heterocyclic ring imparts distinct chemical and physical properties that differentiate it from purely carbon-based analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a silane derivative with a suitable diamine in the presence of a catalyst. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the formation of the benzodiazasilole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The silicon atom in the benzodiazasilole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be employed under mild conditions.
Major Products
Oxidation: Siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted benzodiazasilole compounds.
Scientific Research Applications
2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole has several scientific research applications:
Organic Electronics: It is used as a dopant in organic thin-film transistors and organic light-emitting diodes due to its electron-donating properties.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Chemistry: It serves as a reagent in the synthesis of other organosilicon compounds.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole exerts its effects involves its ability to donate electrons. This property makes it an effective n-type dopant in organic electronics, where it enhances the conductivity of the materials it is incorporated into. The molecular targets include the active sites within the organic semiconductor matrix, where the compound facilitates charge transfer processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in structure but lacks the silicon atom, resulting in different electronic properties.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another related compound used in organic electronics.
Uniqueness
The presence of the silicon atom in 2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole imparts unique electronic properties that are not observed in its purely carbon-based analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced materials.
Properties
CAS No. |
18245-90-4 |
|---|---|
Molecular Formula |
C8H12N2Si |
Molecular Weight |
164.28 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-dihydro-1,3,2-benzodiazasilole |
InChI |
InChI=1S/C8H12N2Si/c1-11(2)9-7-5-3-4-6-8(7)10-11/h3-6,9-10H,1-2H3 |
InChI Key |
PRMBDDSEWRBSTI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(NC2=CC=CC=C2N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



